molecular formula C23H20N4O4 B2484930 N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1111021-75-0

N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2484930
CAS No.: 1111021-75-0
M. Wt: 416.437
InChI Key: BHSAJKWYQATVQJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-3-5-16(6-4-15)22-25-23(31-26-22)17-7-12-21(29)27(13-17)14-20(28)24-18-8-10-19(30-2)11-9-18/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSAJKWYQATVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the pyridine and acetamide moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is commonly employed for the formation of carbon-carbon bonds in the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to consistent product quality. The use of microreactors and automated systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)acetamide
  • 4-(4-methoxyphenyl)acryloylphenoxybutyl 2-hydroxybenzoate
  • 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline

Uniqueness

N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .

Biological Activity

N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxyphenyl moiety, an oxadiazole ring, and a dihydropyridine structure. These components contribute to its unique biological properties. The structural formula can be represented as follows:

\text{N 4 methoxyphenyl 2 5 3 4 methylphenyl 1 2 4 oxadiazol 5 yl 2 oxo 1 2 dihydropyridin 1 yl}acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to several pharmacological effects:

  • Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are involved in various cellular processes including cancer progression and inflammation .
  • Anticancer Activity : Preliminary studies indicate that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole ring have demonstrated IC50 values in the low micromolar range against human cancer cell lines .
  • Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which play critical roles in the inflammatory response .

Biological Activities

The biological activities associated with this compound include:

Activity TypeDescription
AnticancerExhibits cytotoxicity against multiple cancer cell lines
Anti-inflammatoryInhibits COX enzymes leading to reduced inflammation
AntimicrobialPotential activity against bacterial and fungal pathogens
NeuroprotectivePossible effects on neurodegenerative disease pathways

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Anticancer Efficacy : A study reported that a related oxadiazole derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including colon adenocarcinoma and lung carcinoma . This highlights the potential for this compound in cancer therapy.
  • Anti-inflammatory Mechanism : Research into oxadiazole derivatives revealed their ability to inhibit COX enzymes effectively in vitro, suggesting that N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide could similarly provide therapeutic benefits in inflammatory conditions .

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